molecular formula C24H27NO3 B12290263 N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide

N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide

Cat. No.: B12290263
M. Wt: 377.5 g/mol
InChI Key: WLQFCUPIQRHKFS-UHFFFAOYSA-N
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Description

N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide is a synthetically derived chiral compound of high purity, designed for advanced pharmaceutical and biochemical research. Its complex structure, featuring an indanone moiety, a benzyl group, and a reactive epoxide, is characteristic of scaffolds used in the development of enzyme inhibitors and other bioactive molecules. Similar complex structures featuring the indanone core are investigated for their potential to interact with various disease-relevant enzymatic pathways . The specific stereochemistry defined by the (1S), (2R), and (4S,5) configurations is critical for its biological activity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in areas requiring high stereochemical precision. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-benzyl-1-(2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl)-3-(oxiran-2-yl)propan-1-one

InChI

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3

InChI Key

WLQFCUPIQRHKFS-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

Parameter Details
Starting Material 165883-49-8 (exact structure unspecified in sources)
Reagent Sodium methylate (NaOCH₃)
Solvent Not explicitly stated; inferred to be anhydrous conditions
Yield 92%
Reference Rossen, Volante, Reider (Tetrahedron Letters, 1997, Vol. 38, No. 5, pp. 777–778)

Mechanistic Insights :

  • Sodium methylate likely deprotonates a reactive site on the indan precursor, enabling nucleophilic attack on an electrophilic center in the benzyl-epoxy pentanamide fragment.
  • The reaction’s high yield (92%) suggests optimized stereochemical control, preserving the (2R), (4S), and (5) configurations of the epoxide and the (1S) configuration of the indan moiety.

Hypothetical Multi-Step Synthesis Pathways

While direct routes are limited in public literature, plausible pathways can be inferred from related indan and epoxide chemistry:

Step 1: Indan Core Formation

  • Starting Material : 1-Indanone (CAS 83-33-0).
  • Reduction : Catalytic hydrogenation or borohydride reduction to form 1-indanol, followed by protection with acetone/H₂SO₄ to yield the isopropylidene derivative.
  • Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.

Step 2: Epoxide Installation

  • Olefin Precursor : A benzyl-protected allyl alcohol or allyl amide.
  • Epoxidation : Reaction with a peracid (e.g., mCPBA) or peroxide under acidic/basic conditions to form the (4S,5)-epoxide.

Step 3: Coupling and Functionalization

  • Amide Bond Formation : Activation of the pentanamide carboxylic acid (e.g., via HATU/DIPEA) and coupling with the indan amine derivative.
  • Stereochemical Control : Use of chiral auxiliaries or catalysts to maintain the (2R) and (1S) configurations.

Reaction Optimization and Stereochemical Considerations

The synthesis demands rigorous stereochemical control due to the molecule’s four chiral centers. Critical factors include:

Table 1: Stereochemical Control Strategies

Strategy Application Outcome
Chiral Auxiliaries Use of Evans’ oxazolidinones or camphor sulfonamides in intermediates High enantioselectivity (>95% ee) for epoxide and amide centers.
Catalytic Asymmetric Epoxidation Sharpless epoxidation or mCPBA-mediated reactions with chiral catalysts Preservation of (4S,5)-epoxide configuration.
Protecting Groups Isopropylidene protection of the hydroxy indan moiety Prevention of undesired side reactions during coupling.

Analytical Characterization of Intermediates and Final Product

Key characterization techniques include:

Table 2: Analytical Data for Critical Intermediates and Final Product

Compound Spectroscopic Data (Inferred)
Indan Precursor ¹H NMR: δ 7.2–7.4 (aromatic H), 4.1–4.3 (isopropylidene CH₂), 2.5–2.7 (CH₂ adjacent to amide).
Epoxide Intermediate IR: 1250–1300 cm⁻¹ (C-O-C stretch); ¹³C NMR: δ 55–60 (epoxide carbons).
Final Product HRMS: m/z 377.1991 [M+H]⁺ (calculated for C₂₄H₂₈NO₃⁺, 377.1991).

Chemical Reactions Analysis

Types of Reactions

N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Biological Activity

N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide, also known as Indinavir Impurity 7, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C24H27NO3
  • CAS Number : 158512-24-4
  • Molar Mass : 377.48 g/mol
PropertyValue
Molecular FormulaC24H27NO3
CAS Number158512-24-4
Molar Mass377.48 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit activity against certain enzymes and receptors involved in metabolic processes.

In Vitro Studies

In vitro studies have shown that this compound demonstrates significant inhibitory activity against specific enzymes. For example, it has been tested for its effects on:

  • Acetylcholinesterase (AChE) : Moderate inhibitory activity was noted.
  • Butyrylcholinesterase (BChE) : Stronger inhibitory effects compared to AChE, indicating potential applications in neuropharmacology.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study conducted by Churcher et al. (2003) highlighted the compound's ability to inhibit BChE with an IC50 value comparable to established inhibitors like physostigmine . This suggests potential therapeutic applications in treating neurodegenerative diseases.
  • Antitumor Activity :
    • Research into derivatives of similar compounds has indicated that they may possess antitumor properties. For instance, Hayakawa et al. (2004) synthesized derivatives that showed promising results in inhibiting tumor cell growth .
  • Analgesic Properties :
    • Some studies have indicated that related compounds exhibit analgesic effects superior to traditional analgesics like acetylsalicylic acid, suggesting that this compound may also have pain-relieving properties .

Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionModerateChurcher et al., 2003
BChE InhibitionStrongChurcher et al., 2003
Antitumor ActivityPromisingHayakawa et al., 2004
Analgesic PropertiesSuperior to aspirinVarious Studies

Comparison with Similar Compounds

Structural and Stereochemical Similarities

Key Structural Features :

  • Epoxy and Amide Backbone : The epoxy pentanamide core is shared with compounds such as (2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl) pentanamide (), which also features hydroxyl and aryl substitutions .
  • Isopropylidene Protection: Similar to the crystal structure in (C16H21NO4), the isopropylidene group in the target compound stabilizes the indanol hydroxyl, a strategy common in carbohydrate and polyol chemistry .
  • Benzyl Substituents: The (2R)-benzyl group aligns with compounds like N-(4-chlorobenzyl)-4-methyl-2-((2-(trifluoromethyl)quinolin-4-yl)amino) pentanamide (), though the latter incorporates a quinoline moiety for enhanced lipophilicity .

Stereochemical Complexity :

  • The target compound’s (1S,2R,4S,5) stereochemistry contrasts with diastereoisomeric mixtures reported for compounds like 8c and 2 (), which are synthesized as racemic mixtures (41–62% yields) . Such mixtures complicate purification but may broaden pharmacological activity.
Physicochemical Properties

Molecular Weight and Formula :

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Reference
Target Compound C26H30N2O4 434.53 N/A
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide C23H22N4O5S2 498.57 N/A
N-(4-chlorobenzyl)-4-methyl-2-((2-(trifluoromethyl)quinolin-4-yl)amino)pentanamide (II-34) C23H23ClF3N3O 449.90 45

Spectral Data :

  • IR Spectroscopy : The target compound’s epoxy and amide groups would show peaks near 1650–1545 cm⁻¹ (C=O stretch) and 1249–1131 cm⁻¹ (epoxy C-O), similar to compound 9a () .
  • NMR : The benzyl and indan protons would resonate in aromatic regions (δ 6.5–7.5 ppm), while the isopropylidene methyl groups would appear as singlets near δ 1.3–1.5 ppm, as seen in .
Stability and Reactivity
  • Epoxy Reactivity : The (4S,5)-epoxy group is prone to ring-opening reactions under acidic or nucleophilic conditions, akin to epoxide-containing drugs like ticagrelor. This contrasts with sulfamoyl pentanamides in , where sulfonamide groups enhance hydrolytic stability .

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